molecular formula C6H14BrNO4 B14507875 2-Bromohexan-1-ol;nitric acid CAS No. 64342-11-6

2-Bromohexan-1-ol;nitric acid

Cat. No.: B14507875
CAS No.: 64342-11-6
M. Wt: 244.08 g/mol
InChI Key: SCZUXOFIJBKCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromohexan-1-ol is an organobromine compound with the molecular formula C6H13BrO. It is a primary alcohol with a bromine atom attached to the second carbon of the hexane chain. Nitric acid, with the chemical formula HNO3, is a highly corrosive and toxic strong acid. When combined, these compounds can participate in various chemical reactions, making them valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromohexan-1-ol can be synthesized through the bromination of hexanol. The reaction typically involves the addition of hydrogen bromide (HBr) to hexanol under controlled conditions. The process can be carried out in the presence of a catalyst such as sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Bromohexan-1-ol involves large-scale bromination processes where hexanol is reacted with bromine or hydrogen bromide. The reaction is conducted in a controlled environment to ensure the safety and purity of the product. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, followed by absorption in water to yield nitric acid.

Chemical Reactions Analysis

Types of Reactions

2-Bromohexan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of hexanol.

    Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Elimination Reactions: Dehydrohalogenation can occur, resulting in the formation of alkenes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

    Substitution: Hexanol.

    Oxidation: Hexanal or hexanoic acid.

    Elimination: Hexene.

Scientific Research Applications

2-Bromohexan-1-ol and nitric acid have various applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as reagents in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and as precursors for drug synthesis.

    Industry: Applied in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromohexan-1-ol involves nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. In oxidation reactions, the alcohol group is converted to aldehydes or carboxylic acids through the transfer of electrons. Nitric acid acts as a strong oxidizing agent, facilitating various redox reactions by donating oxygen atoms or accepting electrons.

Comparison with Similar Compounds

Similar Compounds

    2-Bromohexane: Similar in structure but lacks the hydroxyl group, making it less reactive in nucleophilic substitution reactions.

    1-Bromohexane: The bromine atom is attached to the terminal carbon, leading to different reactivity patterns.

    Hexanol: Lacks the bromine atom, making it less versatile in substitution reactions.

Uniqueness

2-Bromohexan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

64342-11-6

Molecular Formula

C6H14BrNO4

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromohexan-1-ol;nitric acid

InChI

InChI=1S/C6H13BrO.HNO3/c1-2-3-4-6(7)5-8;2-1(3)4/h6,8H,2-5H2,1H3;(H,2,3,4)

InChI Key

SCZUXOFIJBKCND-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)Br.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.